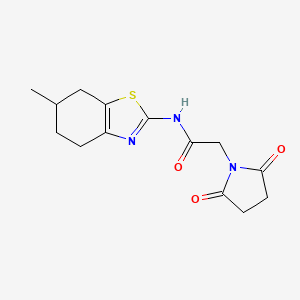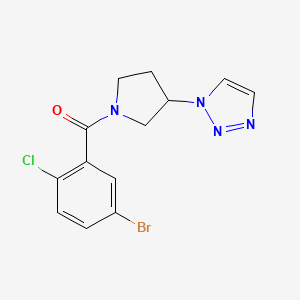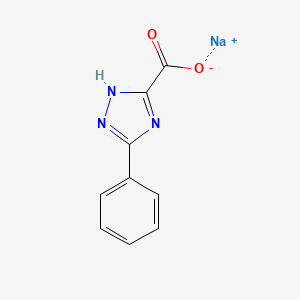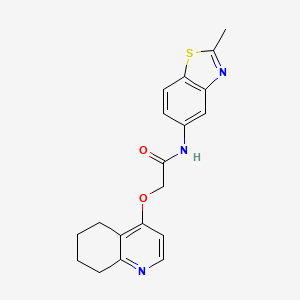
4-Azido-1-bromo-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-bromo-2-chlorobenzene is an organic compound with the chemical formula C6H3BrClN3. It belongs to the family of aryl azides and is characterized by the presence of azido, bromo, and chloro substituents on a benzene ring. This compound is known for its high reactivity due to the azido group, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-bromo-2-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Diazotization: The 2-chloroaniline undergoes diazotization to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromo group, resulting in 1-bromo-2-chlorobenzene.
Azidation: Finally, the bromo group is substituted with an azido group using sodium azide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-1-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in cycloaddition reactions.
Hydrogenation Catalysts: Used in reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Azido-1-bromo-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Azido-1-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are stable and biologically active. This reactivity is harnessed in bioorthogonal chemistry to label and track biomolecules in living systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-1-bromo-3-chlorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Azido-1-bromo-2-fluorobenzene: Substitution of chlorine with fluorine alters its chemical properties and reactivity.
Uniqueness
4-Azido-1-bromo-2-chlorobenzene is unique due to the presence of both bromo and azido groups on the benzene ring, providing a combination of reactivity and stability that is valuable in synthetic chemistry and scientific research .
Eigenschaften
IUPAC Name |
4-azido-1-bromo-2-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHYZWMQNHTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)
![3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2374547.png)

![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2374552.png)


![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2374560.png)
![4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2374562.png)

![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)
![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2374568.png)
